2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole
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Overview
Description
2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance yield and selectivity . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve high yields in water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher throughput and cost efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzoxazole compounds .
Scientific Research Applications
2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal, antioxidant, and antitumoral agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized as an optical brightener in laundry detergents and other products.
Mechanism of Action
The mechanism of action of 2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antifungal and antitumoral effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its intense fluorescence and use as an optical brightener.
2,2’- (1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole: Another benzoxazole derivative with similar applications in optical brightening.
Uniqueness
2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
195320-44-6 |
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Molecular Formula |
C30H22N2O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C30H22N2O2/c1-2-20-13-18-26-28(19-20)34-30(32-26)24-16-11-22(12-17-24)8-7-21-9-14-23(15-10-21)29-31-25-5-3-4-6-27(25)33-29/h3-19H,2H2,1H3 |
InChI Key |
AODIDYDOYKOOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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